2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
Description
Nomenclature and Chemical Structure in Scholarly Context
In academic literature, the compound is systematically named 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile . This name precisely describes its molecular architecture. The parent structure is acetonitrile (B52724) (CH₃CN), where one hydrogen of the methyl group is substituted by a complex phenyl group. The phenyl substituent is located at the second position of the acetonitrile, hence "2-(...phenyl)acetonitrile". The substitution pattern on the benzene (B151609) ring is explicitly defined: a hydroxyl group at the second position, a methoxy (B1213986) group at the third, and a methyl group at the fifth position.
The structure of this compound is foundational to its chemical reactivity and potential biological activity. The hydroxyl and methoxy groups are known to influence the electronic properties of the benzene ring and can participate in hydrogen bonding. The nitrile group is a versatile functional group that can undergo various chemical transformations, most notably reduction to form phenylethylamines.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 54208-60-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
Historical Perspective of Research on the Compound and Related Phenylethylamines
Direct historical accounts of the research specifically focused on this compound are not prominent in the published literature. However, the academic lineage of this compound can be traced through the extensive research on phenylacetonitriles and their conversion to phenylethylamines, a class of compounds with profound physiological effects.
Research into phenylethylamines dates back to the late 19th and early 20th centuries. Substituted phenethylamines, in particular, became a major focus of medicinal chemistry throughout the 20th century due to their diverse pharmacological activities, including stimulant, hallucinogenic, and therapeutic effects. wikipedia.org Phenylacetonitrile (B145931) and its derivatives have long been recognized as crucial intermediates in the synthesis of these phenylethylamines. The reduction of the nitrile functional group to a primary amine is a classic and widely employed synthetic strategy.
The academic exploration of substituted phenylacetonitriles has been driven by the need to create novel phenylethylamine structures with specific biological activities. By modifying the substituents on the phenyl ring of the phenylacetonitrile precursor, researchers can systematically alter the properties of the resulting phenylethylamine, influencing its potency, selectivity for biological targets, and metabolic stability. Therefore, the historical context of this compound is embedded within the broader narrative of synthetic medicinal chemistry and the quest for new bioactive molecules.
Significance in Biochemical Pathways and Systems Biology Research
While the specific involvement of this compound in naturally occurring biochemical pathways has not been documented, its structural characteristics suggest potential areas of significance in biochemical and systems biology research.
The phenolic nature of the compound, conferred by the hydroxyl group on the benzene ring, is a common feature in many biologically active molecules, including neurotransmitters and secondary metabolites. Phenolic compounds are known to interact with a variety of biological targets and can exhibit antioxidant properties.
The primary biochemical relevance of phenylacetonitrile derivatives lies in their potential to be metabolized or synthetically converted into phenylethylamines. Phenylethylamines are a broad class of compounds that include endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a vast number of synthetic drugs. nih.gov The specific substitution pattern of this compound would yield a correspondingly substituted phenylethylamine upon reduction.
Some sources suggest that this compound has been investigated for its potential applications in neuroscience, particularly in relation to the neurotransmitter dopamine. lookchem.com This line of inquiry aligns with the known roles of substituted phenylethylamines in modulating dopaminergic systems.
From a systems biology perspective, understanding the potential interactions of this compound with metabolic enzymes is crucial. Aromatic nitriles can be subject to enzymatic hydrolysis, although this is often a minor metabolic pathway. The presence of hydroxyl and methoxy groups can also influence its metabolic fate, potentially undergoing conjugation reactions.
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound and related compounds is primarily situated within the domain of medicinal chemistry and drug discovery. The phenylacetonitrile scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Current research trajectories in medicinal chemistry often focus on the development of novel compounds that can selectively target specific receptors or enzymes. The ability to synthesize a diverse library of substituted phenylethylamines from their corresponding phenylacetonitrile precursors is a key strategy in this endeavor. The specific substitution pattern of this compound provides a unique starting point for the creation of novel phenylethylamine derivatives.
The potential link to neuroscience and dopamine research suggests a specific avenue for future investigation. lookchem.com Research in this area could involve the synthesis of the corresponding phenylethylamine and the evaluation of its activity at dopamine receptors and transporters. Such studies would contribute to a deeper understanding of structure-activity relationships within this class of compounds and could potentially lead to the development of new therapeutic agents for neurological disorders.
Furthermore, the academic relevance of this compound extends to the development of new synthetic methodologies. The synthesis of polysubstituted aromatic compounds like this compound can present synthetic challenges, and research in this area contributes to the broader field of organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-8(3-4-11)10(12)9(6-7)13-2/h5-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQCZLHYMWYELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Chemical Synthesis Routes
The synthesis of arylacetonitriles is a well-documented area of organic chemistry. For the specific substitution pattern of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, pathways can be designed starting from appropriately substituted aromatic precursors.
While vanillin (B372448) is a common bio-sourced building block for various aromatic compounds, its substitution pattern (4-hydroxy-3-methoxybenzaldehyde) does not directly correspond to the 2-hydroxy-3-methoxy-5-methyl arrangement of the target compound. A more direct precursor is 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527). The synthesis of this starting material can be achieved through the formylation of 2-methoxy-4-methylphenol (creosol), a reaction that introduces an aldehyde group onto the aromatic ring. Although not a direct vanillin pathway, this approach highlights the importance of starting with the correct isomeric precursor to achieve the desired substitution.
A plausible and widely applicable method for synthesizing phenylacetonitriles involves the formation of a cyanohydrin from a corresponding benzaldehyde, followed by modification. This two-step approach provides a reliable route to the desired chemical structure.
The first step is the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde, in this case, 2-hydroxy-3-methoxy-5-methylbenzaldehyde. This reaction, typically catalyzed by a base, forms an α-hydroxynitrile, also known as a cyanohydrin. The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin product. nih.govcaymanchem.comrsc.org
The second crucial step is the reduction of the benzylic hydroxyl group of the cyanohydrin intermediate. This transformation converts the α-hydroxynitrile into the target phenylacetonitrile (B145931). Various chemical methods can achieve this reduction, including catalytic hydrogenation or the use of specific reducing agents that are selective for benzylic alcohols.
Table 1: Hypothetical Cyanohydrin-Based Synthesis Route
| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Cyanohydrin Formation | 2-hydroxy-3-methoxy-5-methylbenzaldehyde, HCN/NaCN | 2-hydroxy-2-(2-hydroxy-3-methoxy-5-methylphenyl)acetonitrile |
Modern synthetic organic chemistry frequently employs transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly powerful for the synthesis of aryl nitriles. rsc.orgnih.gov
One such approach is the palladium-catalyzed cyanation of an aryl or benzyl (B1604629) halide. rsc.orgbohrium.comresearchgate.net For the target compound, this could involve the synthesis of a benzyl halide, such as 2-(chloromethyl)-6-methoxy-4-methylphenol, followed by a cross-coupling reaction with a cyanide source like potassium cyanide or zinc cyanide. The palladium catalyst, typically supported by a phosphine ligand, facilitates the substitution of the halide with the cyanide group. researchgate.net This method offers a direct route to the acetonitrile (B52724) moiety.
Another relevant palladium-catalyzed method is the dehydration of a primary amide. biosynth.com While this would require the prior synthesis of 2-(2-hydroxy-3-methoxy-5-methylphenyl)acetamide, it represents a viable pathway for introducing the nitrile functional group.
Table 2: Examples of Palladium-Catalyzed Cyanation Reactions
| Reaction Type | Substrate Example | Cyanide Source | Catalyst System | Product Type |
|---|---|---|---|---|
| Aryl Halide Cyanation | Aryl Bromide | K₄[Fe(CN)₆] | Pd Nanoparticles/ZnO | Aryl Nitrile |
| Benzyl Halide Cyanation | Benzyl Chloride | Benzyl Cyanide | Pd(OAc)₂ | Arylacetonitrile |
Biosynthesis and Enzymatic Pathways
The structure of this compound is not recognized as a standard metabolite in primary biological pathways. However, the provided outline directs an examination of its structural components in the context of dopamine (B1211576) metabolism, a key pathway in neurochemistry. This analysis serves to contrast the synthetic compound with known biomolecules and enzymatic capabilities.
Dopamine is a catecholamine neurotransmitter that undergoes extensive enzymatic modification. One of the principal enzymes in its metabolism is Catechol-O-methyltransferase (COMT). nih.govnih.gov COMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of the catechol moiety of dopamine. researchgate.net This methylation results in the formation of 3-methoxytyramine. researchgate.nettaylorandfrancis.com
Following the action of COMT or acting directly on dopamine, the enzyme Monoamine Oxidase (MAO) plays a critical role. nih.govrsc.org MAO catalyzes the oxidative deamination of dopamine's ethylamine side chain, converting it into an aldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL). researchgate.netrsc.org
Subsequently, the enzyme Aldehyde Dehydrogenase (ALDH) rapidly oxidizes this aldehyde intermediate to a carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.netrsc.org When these enzymatic steps follow the initial methylation of dopamine by COMT, the final major metabolite is Homovanillic acid (HVA). caymanchem.comwikipedia.orghmdb.ca
This established metabolic sequence transforms dopamine into phenylacetic acid derivatives. taylorandfrancis.com There are no known standard enzymatic pathways in this process that convert the amine, aldehyde, or carboxylic acid functional groups into the nitrile (-CN) group. Therefore, the biosynthesis of this compound via the dopamine metabolism pathway is not biologically plausible. The enzymatic machinery of this pathway is tailored to produce phenylacetic acids, not phenylacetonitriles.
Table 3: Key Enzymes and Products in Dopamine Metabolism
| Enzyme | Action | Substrate | Product |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | Methylation | Dopamine | 3-Methoxytyramine |
| Monoamine Oxidase (MAO) | Oxidative Deamination | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |
| Aldehyde Dehydrogenase (ALDH) | Oxidation | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 3,4-Dihydroxyphenylacetic acid (DOPAC) |
Bioconversion Strategies from Lignin-Related Precursors (e.g., Ferulic Acid)
The synthesis of this compound from lignin-related precursors represents a valuable green chemistry approach, leveraging biological catalysts to create complex molecules. While a direct, single-organism conversion from ferulic acid to the target nitrile is not extensively documented, a plausible and scientifically supported multi-step biocatalytic pathway can be constructed from established biotransformations.
This pathway involves two primary stages:
Conversion of Ferulic Acid to a Benzaldehyde Intermediate: Numerous microorganisms are known to metabolize ferulic acid into valuable aromatic compounds, most notably vanillin (4-hydroxy-3-methoxybenzaldehyde). nih.govresearchgate.netmdpi.com This biotransformation is a key step, as it modifies the side chain of ferulic acid to produce an aldehyde functionality. Various bacteria, including strains of Pseudomonas, Bacillus subtilis, and Streptomyces halstedii, have been successfully employed for this conversion, achieving significant yields. nih.govresearchgate.net The process typically involves the non-oxidative decarboxylation of ferulic acid. nih.gov For the synthesis of the target molecule, a biocatalyst would be required to produce the specific intermediate, 2-hydroxy-3-methoxy-5-methylbenzaldehyde.
Enzymatic Cyanation of the Aldehyde: The second stage involves the conversion of the benzaldehyde intermediate to a cyanohydrin, which is the core structure of the target molecule. This reaction is efficiently catalyzed by a class of enzymes known as hydroxynitrile lyases (HNLs). acs.orgsmolecule.com HNLs catalyze the addition of hydrogen cyanide (HCN) to aldehydes or ketones. acs.org This biocatalytic method is highly advantageous as it can be highly enantioselective, producing chiral cyanohydrins with high purity under mild reaction conditions. smolecule.comresearchgate.net HNLs with broad substrate specificity have been identified in various organisms, including millipedes, which show high activity towards a range of aromatic aldehydes. acs.orgsmolecule.com
Ferulic Acid → [Intermediate Phenolic Acids] → 2-Hydroxy-3-methoxy-5-methylbenzaldehyde → this compoundThis cascade utilizes sequential enzymatic reactions, potentially in a one-pot synthesis, to generate the target phenylacetonitrile from a renewable lignin precursor.
Derivatization and Structural Modification Reactions
The functional groups of this compound—the phenolic hydroxyl and the nitrile—provide active sites for a variety of chemical transformations, allowing for its derivatization and structural modification.
Esterification Processes of the Carboxylic Acid Moiety
The nitrile group of the title compound can be hydrolyzed to the corresponding carboxylic acid, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acid . This α-hydroxy acid is then amenable to esterification. A highly effective method for the chemoselective esterification of α-hydroxy acids involves catalysis by salicylaldehyde. rsc.org This process proceeds through the formation of an intermediate acetal, which induces intramolecularity and facilitates the esterification reaction in the presence of an alcohol. rsc.org
The reaction can be generalized as follows:
Step 1 (Hydrolysis): this compound + H₂O/H⁺ → 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acid
Step 2 (Esterification): 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acid + R-OH --(Salicylaldehyde catalyst)--> Alkyl 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetate
This method is notable for its mild conditions and high yields, avoiding the need for harsh reagents that could affect the sensitive phenolic hydroxyl group. rsc.org
Anodic Oxidation and Pyridination of Related Aldehyde and Schiff Base Systems
Electrochemical methods offer a powerful tool for the modification of phenolic compounds. Studies on the anodic oxidation of the related aldehyde, 2-hydroxy-3-methoxy-5-methylbenzaldehyde , and its Schiff base derivatives in the presence of pyridine have demonstrated a regiospecific pyridination reaction.
When Schiff bases derived from 2-hydroxy-3-methoxy-5-methylbenzaldehyde are subjected to anodic oxidation in an acetonitrile solution containing excess pyridine, pyridinated products are formed. The position of the pyridinium group attachment is dependent on the substituent of the Schiff base imino group. For many derivatives, pyridination occurs on the aromatic ring at the position meta to the hydroxyl group.
However, for the parent aldehyde and specific Schiff bases (e.g., derived from p-nitroaniline), pyridination occurs on the methyl group of the benzene (B151609) ring. This side-chain pyridination is proposed to proceed through a quinone methide intermediate.
Formation of Polymeric Structures via AB-type Monomer Design
Lignin-derived molecules are increasingly recognized as valuable platform chemicals for the synthesis of renewable polymers. nih.govmdpi.com The structure of this compound, featuring both a nucleophilic hydroxyl group (-OH) and a nitrile group (-CN), makes it a suitable candidate as an AB-type monomer .
An AB-type monomer contains two different reactive functional groups (A and B) that can react with each other to form a polymer chain. In this case:
'A' group: The phenolic hydroxyl (-OH) group.
'B' group: The nitrile (-CN) group, which can be chemically converted (e.g., via hydrolysis) into a carboxylic acid (-COOH).
Once the nitrile is hydrolyzed to a carboxylic acid, the resulting molecule, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acid, can undergo self-polycondensation to form a polyester. This approach aligns with modern strategies for creating sustainable polymers from biomass. researchgate.netnih.gov The polymerization of such monomers, often derived from vanillin or ferulic acid, has been explored through various techniques, including acyclic diene metathesis (ADMET) polymerization and other polycondensation methods, to create high-performance bio-based materials. nih.gov
Mechanistic Studies of Chemical Reactions
The chemical reactivity of this compound and its derivatives is governed by the interplay of its functional groups and the aromatic system. Mechanistic studies of related phenolic compounds, particularly under electrochemical conditions, provide significant insight.
The anodic oxidation of phenols is a complex process that can proceed through different pathways depending on the conditions and molecular structure. nih.govrsc.org Two key mechanistic routes are often invoked:
Phenoxonium Ion Route: This pathway involves a two-electron oxidation of the phenol to form a highly electrophilic phenoxonium cation. rsc.org This intermediate is susceptible to rapid attack by nucleophiles, such as water (leading to hydroxylation) or, as seen in section 2.3.2, pyridine. For ring pyridination of the related Schiff bases, the reaction is believed to proceed through this phenoxonium ion mechanism.
Quinone Methide Route: This pathway is particularly relevant for phenols with an alkyl substituent at the para or ortho position. It can be initiated by a two-electron oxidation. nih.govnih.gov In the case of the side-chain pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde, the formation of a quinone methide intermediate is the proposed mechanism. This highly reactive species is an excellent Michael acceptor, readily reacting with nucleophiles like pyridine at the exocyclic carbon. nih.gov
The choice between these two pathways is influenced by factors such as the substituents on the aromatic ring and the specific reaction conditions, including the nature of the electrode and the solvent system. nih.govcapes.gov.br
Advanced Analytical Approaches in Research Contexts
Electrochemical Detection Methods
Electrochemical methods are highly sensitive and selective for the analysis of electroactive compounds, including phenols and their derivatives. The phenolic hydroxyl group in "2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile" is expected to be readily oxidizable, making it a suitable candidate for electrochemical analysis.
Cyclic Voltammetry (CV) Applications in Redox Mechanism Elucidation
Cyclic voltammetry is a powerful technique for investigating the redox properties of electroactive species. For phenolic compounds, CV can elucidate the mechanism of oxidation, including the number of electrons and protons involved, and the stability of the resulting radicals.
In studies of structurally similar methoxyphenols, such as 2-methoxyphenol, cyclic voltammetry on a glassy carbon electrode reveals an irreversible oxidation peak in the first cycle. acs.org This initial oxidation is attributed to the formation of a phenoxyl radical. Subsequent cycles can show the appearance of new redox couples, indicating the formation of new electroactive species, such as catechol, through processes like electrochemical demethylation. acs.orgnih.gov The electrochemical behavior of 2-methoxyphenol has been shown to involve a two-step process, starting with oxidation followed by a reduction to form catechol. acs.org
Based on these findings, the cyclic voltammogram of "this compound" would be expected to show an initial irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. The potential of this peak would be influenced by the electron-donating effects of the methoxy (B1213986) and methyl groups on the aromatic ring.
Table 1: Expected Cyclic Voltammetry Parameters for the Oxidation of this compound based on Analogous Compounds
| Parameter | Expected Observation | Rationale based on Analogous Compounds |
| Anodic Peak Potential (Epa) | ~ +0.5 to +0.8 V vs. Ag/AgCl | Phenolic compounds typically oxidize in this potential range. researchgate.netnih.gov The exact potential will be influenced by the substituent groups. |
| Cathodic Peak | Likely absent or weak in the first scan | The initial oxidation of many phenolic compounds is irreversible due to the instability of the phenoxyl radical. mdpi.com |
| Effect of pH | Epa shifts to less positive potentials with increasing pH | Indicates the involvement of protons in the oxidation reaction, which is characteristic of phenolic hydroxyl groups. mdpi.com |
| Effect of Scan Rate | Linear relationship between peak current and the square root of the scan rate | Suggests a diffusion-controlled electrode process. nih.govmdpi.com |
Note: This is a predictive table based on the behavior of structurally similar phenolic compounds.
Differential Pulse Voltammetry (DPV) for Trace Analysis
Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is well-suited for the quantitative analysis of phenolic compounds at trace levels. DPV has been successfully applied to the determination of various phenols in different matrices. nih.govmdpi.com For instance, in the analysis of ferulic acid, a phenolic compound, DPV offered a low detection limit and a wide linear range. mdpi.com Similarly, DPV has been used for the quantitative determination of other compounds in acetonitrile (B52724) solutions, demonstrating the versatility of the technique. nih.govundip.ac.id
Given the expected electroactivity of "this compound," DPV would be a suitable method for its trace analysis. The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantification.
Electrode Surface Modifications and Their Impact on Electrochemical Response (e.g., Pencil Graphite (B72142) Electrodes)
The choice of electrode material can significantly influence the electrochemical response. Pencil graphite electrodes (PGEs) have emerged as a cost-effective, disposable, and easily modifiable alternative to traditional electrodes like glassy carbon. researchgate.netnih.govmdpi.comgoogle.com The electrochemical behavior of phenolic compounds has been extensively studied using PGEs. nih.govmdpi.com For many phenolic analytes, PGEs have shown enhanced sensitivity and well-defined voltammetric peaks compared to other carbon-based electrodes. nih.gov
Furthermore, the surface of PGEs can be modified to improve their performance. For example, modification with carbon nanotubes has been shown to enhance the electrocatalytic activity towards the oxidation of certain molecules. The use of modified electrodes can lead to lower detection limits and improved selectivity. While no specific modifications have been reported for "this compound," techniques applied to other phenols, such as electrochemical pre-treatment or coating with polymeric films, could potentially enhance its detection. google.com
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and quantification of analytes in complex mixtures. For a compound like "this compound," high-performance liquid chromatography (HPLC) and ultra-high pressure liquid chromatography (UHPLC) would be the methods of choice.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
HPLC coupled with electrochemical detection is a highly sensitive and selective method for the analysis of phenolic compounds. jst.go.jpchromatographyonline.com The separation is achieved on a reversed-phase column, typically a C18, and the detection is based on the electrochemical oxidation of the phenolic hydroxyl group. chromatographyonline.com This technique has been widely used for the determination of phenols in various samples, including beverages and environmental water. jst.go.jpchromatographyonline.com The applied potential on the electrochemical detector can be optimized to selectively detect the compound of interest while minimizing interferences. chromatographyonline.com For phenolic compounds, detection potentials are typically in the range of +0.8 to +1.2 V. chromatographyonline.com
An HPLC-ECD method for "this compound" would likely involve a reversed-phase separation with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol (B129727). The electrochemical detector would be set to a potential sufficient to oxidize the phenolic group.
Table 2: Hypothetical HPLC-ECD Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Rationale based on Analogous Compounds |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of phenolic compounds. chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Provides good separation and peak shape for phenolic compounds. jst.go.jp |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard HPLC columns. |
| Injection Volume | 10-20 µL | Standard injection volumes for HPLC analysis. |
| Detection | Electrochemical Detector (ECD) | Highly sensitive for electroactive compounds like phenols. jst.go.jpchromatographyonline.com |
| Working Electrode | Glassy Carbon | Commonly used and provides good response for phenolic oxidation. chromatographyonline.com |
| Applied Potential | +0.9 V vs. Ag/AgCl | An optimized potential for the selective detection of phenolic compounds. chromatographyonline.com |
Note: This is a hypothetical table based on established methods for similar compounds.
Ultra-High Pressure Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification in Complex Matrices
For the highly sensitive and selective quantification of "this compound" in complex matrices such as biological fluids or environmental samples, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. researchgate.netresearchgate.net UHPLC offers faster analysis times and better resolution compared to conventional HPLC due to the use of smaller particle size columns. researchgate.net
Tandem mass spectrometry provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. An UHPLC-MS/MS method for the target compound would involve optimizing the ionization source parameters (e.g., electrospray ionization in negative or positive mode) and the collision energy to achieve the most abundant and stable fragment ions for quantification. The quantification of phenolic compounds in complex matrices like human plasma and urine has been successfully demonstrated using UHPLC-MS/MS, achieving low limits of detection and quantification. researchgate.netresearchgate.net
HPLC-UV Methodologies for Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the separation, quantification, and purity verification of organic compounds in research samples. For this compound, a reversed-phase HPLC method would be the standard approach. This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.
The method development would focus on optimizing the mobile phase composition—often a mixture of acetonitrile or methanol and water—to achieve a sharp, symmetrical peak with a reasonable retention time. nih.gov The addition of a small percentage of an acid, such as formic acid, to the mobile phase can improve peak shape and ionization efficiency, which is particularly useful if the HPLC is connected to a mass spectrometer. nih.gov
The UV detector would be set to a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores—the substituted benzene (B151609) ring and the nitrile group. The aromatic system in this compound is expected to result in strong UV absorption, making this a sensitive detection method. The precise wavelength for maximum absorbance (λmax) would be determined experimentally by acquiring a UV spectrum of the purified compound.
A typical HPLC method for a similar compound might involve an isocratic elution, where the mobile phase composition remains constant throughout the run, or a gradient elution, where the composition is changed to enhance separation efficiency, especially in complex mixtures. nih.gov The data obtained would allow for the calculation of purity by area percentage and quantification against a standard of known concentration.
Table 1: Illustrative HPLC-UV Parameters for Analysis of Aromatic Nitriles
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Elutes the compound from the column; acid improves peak shape. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |
| Detection | UV Absorbance at λmax (e.g., 280 nm) | Quantifies the analyte based on its absorption of UV light. |
| Injection Volume | 10-20 µL | The amount of sample introduced onto the column. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity and separation efficiency. |
Spectroscopic Characterization in Academic Studies
Spectroscopic techniques are indispensable for the structural elucidation of molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture of this compound.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the methoxy (-OCH₃) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The splitting patterns (e.g., singlets, doublets) and integration values would confirm the substitution pattern on the benzene ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| -OH | ~5.0-6.0 (broad singlet) | - | Chemical shift is variable and depends on solvent and concentration. |
| Aromatic-H | ~6.7-7.0 (two singlets or narrow doublets) | ~110-150 | Two distinct signals expected for the two aromatic protons. |
| -OCH₃ | ~3.8 (singlet) | ~56 | Typical range for a methoxy group on an aromatic ring. |
| -CH₂-CN | ~3.7 (singlet) | ~20 | Methylene group adjacent to a nitrile and an aromatic ring. |
| -CH₃ | ~2.2 (singlet) | ~20 | Methyl group attached to the aromatic ring. |
| -C≡N | - | ~118 | Characteristic shift for a nitrile carbon. |
| Aromatic-C | - | ~110-150 | Specific shifts depend on the substituent effects. |
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. mdpi.com The C-H stretching of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. mdpi.com A sharp, medium-intensity peak around 2250 cm⁻¹ is a definitive marker for the nitrile (C≡N) stretching vibration. researchgate.net Vibrations corresponding to C=C bonds in the aromatic ring would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is often strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong Raman scatterers, providing a characteristic fingerprint for the molecule.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Phenolic O-H | 3200-3600 (broad) | Weak | Stretching |
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aliphatic C-H | 2850-3000 | Medium-Strong | Stretching |
| Nitrile C≡N | ~2250 (sharp, medium) | Strong | Stretching |
| Aromatic C=C | 1450-1600 | Strong | Stretching |
| C-O | 1000-1300 | Medium | Stretching |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (molecular formula C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). acs.org
Electron ionization (EI) would likely cause fragmentation, providing structural clues. A key fragmentation would be the loss of the cyanomethyl radical (•CH₂CN) leading to a stable benzylic-type cation, or cleavage resulting in the formation of a tropylium-like ion, which is common for substituted benzyl (B1604629) compounds. The fragmentation pattern serves as a molecular fingerprint that can be used for identification.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic and geometric properties of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and the distribution of electrons (electronic structure). By finding the lowest energy conformation, DFT can determine stable molecular structures. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), helps in understanding the molecule's reactivity and kinetic stability.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset) in Structural and Energetic Predictions
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are another class of quantum chemistry calculations based on first principles, without the use of experimental parameters. These methods are also used for predicting molecular structure and energetics. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy for certain systems.
Analysis of Atomic Charges (Mulliken, MK, ChelpG) and Charge Distribution
Understanding the distribution of electrical charge within a molecule is crucial for predicting its interactions with other molecules. Methods like Mulliken population analysis, Merz-Kollman (MK), and Charges from Electrostatic Potentials using a Grid-based method (ChelpG) are used to calculate the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in a molecule. These predictions are a powerful tool for confirming the structure of a synthesized compound by comparing the theoretical spectrum with the experimentally measured one.
Simulation of IR and Raman Vibrational Spectra
Computational chemistry can also simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular vibrations, aiding in the structural elucidation and characterization of the compound.
Without dedicated computational studies on 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, the specific data for these analyses, including data tables of optimized geometric parameters, atomic charges, and predicted spectroscopic shifts and frequencies, remains unavailable.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
There are no available studies that have utilized Time-Dependent Density Functional Theory (TD-DFT) to compute the electronic absorption spectra of this compound. Consequently, theoretical data regarding its excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax) are not present in the current body of scientific literature. Such calculations would be valuable in understanding the molecule's behavior upon interaction with light and predicting its UV-Vis spectral characteristics.
Molecular Modeling and Dynamics
Detailed molecular modeling and dynamics simulations for this compound have not been reported. The subsequent subsections outline specific areas where research is currently lacking.
No research has been published detailing the influence of solvents on the molecular conformation and energetics of this compound. Studies employing continuum solvation models, such as the Onsager or Polarizable Continuum Model (PCM), which are crucial for understanding a molecule's behavior in different solvent environments, have not been performed for this compound. Therefore, data on its conformational stability and energetic profile in various solvents are unavailable.
There are no published molecular docking simulations involving this compound. As a result, there is no information regarding its potential interactions with any biological targets or enzymes. Key data derived from such studies, including binding affinities, binding modes, and specific molecular interactions with protein active sites, remain unknown.
Computational studies to predict the non-linear optical (NLO) properties of this compound are absent from the scientific literature. Calculations of molecular polarizability, first-order hyperpolarizability (β), and second-order hyperpolarizability (γ), which are essential for evaluating a molecule's potential in NLO applications, have not been reported.
Biochemical and Biological Research Applications Mechanistic and Pathway Focused
Research on Neurotransmitter Metabolism and Turnover
There is currently no available research documenting the role of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile in the complex processes of neurotransmitter metabolism. The intricate balance of synthesis, release, and degradation of neurotransmitters like dopamine (B1211576) and other catecholamines is fundamental to neurological function. nih.govnih.govnih.gov However, the influence of this specific compound on these pathways has not been explored.
Regulation of Dopamine Turnover in In Vitro and Animal Models
No studies have been published that investigate the regulation of dopamine turnover by this compound in either cellular (in vitro) or animal models. Research in this area would typically involve measuring dopamine levels and its metabolites to assess the compound's impact on dopamine synthesis, release, and reuptake.
Studies on Catecholamine Catabolism and its Enzymatic Control
The enzymatic breakdown of catecholamines, a critical process for terminating their signaling, is well-documented. nih.govnih.gov However, there is no scientific literature that examines whether this compound influences the key enzymes involved in this process, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Investigation of Monoamine Neurotransmitter Disorders in Model Systems (e.g., Genetic Deficiencies)
Monoamine neurotransmitter disorders are a group of genetic conditions that affect the synthesis, metabolism, and transport of dopamine, norepinephrine, epinephrine, and serotonin. nih.gov While various model systems are used to study these disorders, there is no indication in the current body of scientific work that this compound has been utilized as a research tool in these investigations.
Role in Oxidative Stress Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Many chemical compounds are studied for their potential to mitigate this stress. However, this compound has not been a subject of such research.
Antioxidant Properties and Free Radical Scavenging Capabilities in Chemical and Biological Systems
There are no available studies that have assessed the antioxidant properties or free radical scavenging capabilities of this compound. Such studies would typically employ various chemical assays (e.g., DPPH, ABTS) and biological systems to determine its potential to neutralize harmful free radicals.
Quantification of Reactive Oxygen Species (ROS) Production in Cellular Models
Scientific inquiry into how a compound might influence cellular health often involves measuring the production of ROS in response to various stimuli. There is no published research that quantifies ROS production in cellular models following exposure to this compound.
Enzyme Interaction and Modulation Studies
Derivatives of this compound have been investigated as modulators of various enzymes, including those involved in oxidative stress and purine (B94841) metabolism.
Paraoxonase-1 (PON1): PON1 is an HDL-associated enzyme that protects against lipid peroxidation and has anti-atherosclerotic properties. frontiersin.org Phenolic compounds have been identified as inhibitors of PON1. For example, the flavonoid naringenin (B18129) inhibits both the paraoxonase and arylesterase activities of PON1. nih.gov Kinetic studies revealed that naringenin acts as a competitive inhibitor of purified human PON1 with a Ki value of 14.5 µM. nih.gov Other phenolic compounds, such as homovanillic acid, also exhibit competitive inhibition of PON1, whereas phloridzin dihydrate acts as a non-competitive inhibitor. dergipark.org.trdergipark.org.tr
| Inhibitor | Enzyme Activity | IC50 Value | Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|---|
| Naringenin | Arylesterase (Purified) | 10 µM | Competitive | 14.5 µM | nih.gov |
| Naringenin | Paraoxonase (Serum) | 37.9 µM | - | - | nih.gov |
| Naringenin | Arylesterase (Serum) | 34.6 µM | - | - | nih.gov |
| Homovanillic acid | Paraoxonase (Serum) | 13.84 mM | Competitive | 6.10 mM | dergipark.org.trdergipark.org.tr |
| Phloridzin dihydrate | Paraoxonase (Serum) | - | Non-competitive | 16.96 mM | dergipark.org.trdergipark.org.tr |
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating reactive oxygen species in the process. nih.gov Various flavonoids and their acylated derivatives have been studied as XO inhibitors. nih.gov Kinetic analyses have shown that these compounds often act as competitive or mixed-type inhibitors. For example, certain chalcone (B49325) derivatives exhibit potent mixed-type inhibition of XO with IC50 values in the sub-micromolar range. The introduction of hydroxyl groups on the aromatic rings of these molecules often enhances their inhibitory activity.
Peroxidase: Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. They have a broad substrate specificity for phenolic compounds. tandfonline.com Studies on peroxidase from various plant sources have determined the kinetic parameters for different phenolic substrates. For instance, peroxidase extracted from plums showed the highest activity for guaiacol, followed by catechol and pyrogallol, but had no catalytic activity towards hydroxycinnamic acids like ferulic acid or p-coumaric acid. tandfonline.com The Michaelis-Menten constant (Km) indicates the enzyme's affinity for a substrate, with lower values signifying higher affinity. tandfonline.com
| Enzyme Source | Substrate | Km Value (mM) | Vmax Value (OD/min) | Reference |
|---|---|---|---|---|
| Plum (Prunus domestica) | Guaiacol | 113.2 | 1749 | tandfonline.com |
| Catechol | 23.4 | 168.4 | tandfonline.com | |
| Pyrogallol | 20.8 | 164 | tandfonline.com | |
| Manganese Peroxidase | Pyrogallol | 0.28 | 0.59 mM/min | nih.gov |
| Gallic acid | 0.66 | 0.35 mM/min | nih.gov | |
| Gourd (Luffa aegyptiaca) | p-Cresol | 0.8 | - | tandfonline.com |
Glucose Oxidase: In contrast to peroxidase, glucose oxidase (GOx) is known for its very high substrate specificity. nih.govnih.gov This enzyme primarily catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. nih.gov Its activity on other sugars or phenolic compounds is generally negligible. nih.gov Therefore, derivatives of this compound are not considered to be substrates for native glucose oxidase due to the enzyme's strict structural requirements for its substrate.
Investigation of Biological Activities in Cellular and Model Systems
The antiproliferative activity of phenolic derivatives has been extensively studied in various cancer cell lines. These compounds can inhibit cell growth through multiple mechanisms, including the inhibition of key enzymes involved in DNA replication and nucleotide synthesis.
Topoisomerase II Inhibition: Human topoisomerase II is a validated target for cancer therapy as it plays a crucial role in managing DNA topology during replication and transcription. Certain synthetic nucleosides and tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as inhibitors of topoisomerase II, leading to antiproliferative effects.
Pyrimidine (B1678525) Nucleotide Synthesis Inhibition: The de novo biosynthesis of pyrimidines is essential for DNA and RNA synthesis and is often upregulated in proliferating cancer cells. Phenolic amides, such as feruloyl amide and coumaroyl amide, have been identified as potent inhibitors of both de novo purine and pyrimidine biosynthesis. asm.org These compounds can directly inhibit glutamine amidotransferases, which are key enzymes in these pathways. asm.org The inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), another critical enzyme in this pathway, by compounds like brequinar (B1684385) also leads to the depletion of pyrimidine nucleotides, resulting in cell cycle arrest and cell death. scispace.com
The antiproliferative effects of various derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Hydroxylated Biphenyl (Compound 11) | Melanoma Cells | Melanoma | 1.7 µM | researchgate.net |
| Hydroxylated Biphenyl (Compound 12) | Melanoma Cells | Melanoma | 2.0 µM | researchgate.net |
| Ciprofloxacin Chalcone Hybrid | HepG2 (48h) | Hepatocellular Carcinoma | 5.6 µg/mL | nih.gov |
| Ciprofloxacin Chalcone Hybrid | MCF7 (48h) | Breast Carcinoma | 11.5 µg/mL | nih.gov |
| Thieno[2-3-b]Pyridine (Compound 7i) | HCT116 | Colorectal Carcinoma | 31.6 nM | mdpi.com |
| Thieno[2-3-b]Pyridine (Compound 7i) | MDA-MB-231 | Breast Cancer | 35.8 nM | mdpi.com |
Natural and synthetic methoxyphenol compounds have demonstrated significant antimicrobial activity against a range of foodborne pathogens and spoilage bacteria. Their mechanism of action often involves disruption of the cell membrane or inhibition of essential enzymes.
Studies have evaluated the in vitro antimicrobial potential of compounds like eugenol, capsaicin (B1668287), and vanillin (B372448) against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. dergipark.org.tr The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity. For example, methoxylated flavonoids have shown strong antibacterial and antifungal activity. The compound 5,7-dihydroxy-3,8,4'-trimethoxyflavone exhibited a MIC of 512 μg/mL against E. coli, P. aeruginosa, and several Candida and Aspergillus species. mdpi.com
Anti-inflammatory Properties and Molecular Targets
No research data is currently available on the anti-inflammatory properties of this compound. Studies investigating its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines, have not been published. Therefore, its molecular targets within the inflammatory cascade remain unknown.
Mechanisms of Interaction with Ion Channels in Excitable Cell Models
There is no scientific literature describing the effects of this compound on ion channels. Research into its potential to act as a blocker, activator, or modulator of various ion channels in excitable cells like neurons or myocytes has not been documented.
Applications in Advanced Materials Research
The potential of this compound as a monomeric unit for the synthesis of sustainable polymers has not been explored in any published research. There are no reports on its polymerization behavior, the properties of any resulting polymers, or their potential applications in sustainable materials.
Given the absence of any polymers synthesized from this compound, there are no established structural design principles for creating functional polymers or copolyesters derived from this compound. The relationship between its chemical structure and the potential properties of any corresponding polymer remains an uninvestigated area of materials science.
Research on Derivatives and Structural Analogs
Synthesis and Characterization of Homovanillic Acid Analogs
A plausible synthetic route would involve the conversion of 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) to the corresponding benzyl (B1604629) halide, followed by a nucleophilic substitution with a cyanide salt. This common method for synthesizing phenylacetonitriles is well-documented for analogous compounds. For instance, the synthesis of p-methoxyphenylacetonitrile has been achieved by treating anisyl alcohol with concentrated hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide in acetone. orgsyn.org A similar approach could be adapted for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, starting from the corresponding benzyl alcohol.
Another established method for producing hydroxyphenylacetonitriles involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide. google.com This process, carried out in a diluent at elevated temperatures, offers an alternative route to compounds with a similar substitution pattern.
The characterization of these synthesized analogs relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise structure and confirming the positions of the substituents on the phenyl ring. Infrared (IR) spectroscopy would be used to identify key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) groups. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Research on homovanillic acid esters, which share the core phenylacetic acid structure, provides further insight into the characterization of these compounds. Studies on various synthesized homovanillic acid esters have utilized ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structures.
Table 1: Spectroscopic Data for a Representative Homovanillic Acid Analog (Butyl-2-(4-hydroxy-3-methoxy-phenyl)acetate)
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ = 6.85 (d, J = 8.1 Hz, 1H), 6.81 (dd, J = 2.0, 0.5 Hz, 1H), 6.76 (ddt, J = 8.1, 1.9, 0.6 Hz, 1H), 5.60 (s, 1H), 4.09 (t, J = 6.7 Hz, 2H), 3.87 (d, J = 0.3 Hz, 3H), 3.53 (t, J = 0.5 Hz, 2H), 1.67–1.55 (m, 2H), 1.42–1.29 (m, 2H), 0.91 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ = 172.0, 146.5, 144.7, 126.0, 122.1, 114.3, 111.7, 64.7, 55.9, 41.1, 30.6, 19.1, 13.7 |
| GC-MS (m/z) | 238 [M⁺] (27), 182 (2), 137 (100), 122 (9), 107 (2), 94 (5), 77 (2), 66 (2), 57 (4), 41 (5), 29 (8) |
Data sourced from a study on the biological evaluation of homovanillic acid esters.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The biological activity of phenolic compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a compound's pharmacological effects. For derivatives of this compound, the substitution pattern on the phenyl ring and the nature of the functional groups are expected to play a pivotal role in their biological activity.
Although specific SAR studies on this compound are not extensively documented, research on related homovanillic acid esters offers valuable insights. A study investigating the inhibition of intestinal fatty acid uptake by a series of homovanillic acid esters revealed that a branched fatty acid side chain, irrespective of its length, was a crucial structural motif for inhibitory activity. This suggests that the steric and lipophilic properties of the side chain significantly influence the biological function.
Furthermore, research on other substituted phenylacetonitrile (B145931) derivatives has demonstrated the importance of the substitution pattern for their biological effects. For example, a study on α-(phenylhydrazono)phenylacetonitrile derivatives as pro-pesticides showed that variations in the pro-moiety led to differences in potency and spectrum of activity against mite and insect pests. orgsyn.org
For this compound and its derivatives, the following structural features are likely to be important for their biological activity:
The Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding, which is often crucial for receptor binding. Its position and acidity can significantly impact activity.
The Methoxy (B1213986) Group: This group can influence the lipophilicity and electronic properties of the molecule, affecting its absorption, distribution, and interaction with biological targets.
The Methyl Group: The methyl group can contribute to the lipophilicity of the compound and may be involved in hydrophobic interactions with target proteins.
The Acetonitrile (B52724) Group: The nitrile group is a versatile functional group that can participate in various interactions and can also be metabolized to other functional groups, potentially leading to different biological effects.
Investigation of Biological Profiles of Related Compounds (e.g., Capsaicin (B1668287), Thiazolopyrimidines, Azomethine Dyes)
To understand the potential biological activities of this compound, it is informative to examine the biological profiles of structurally or functionally related compounds.
Capsaicin: This pungent compound, found in chili peppers, shares a vanillyl group (4-hydroxy-3-methoxybenzyl) with homovanillic acid. Capsaicin is well-known for its analgesic, anti-inflammatory, and antioxidant properties. chemicalbook.comhmdb.ca It primarily acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. researchgate.net The vanillyl moiety is a key pharmacophore for this activity. Given the structural similarity, derivatives of this compound could potentially interact with similar biological targets.
Thiazolopyrimidines: This class of heterocyclic compounds is recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. orgsyn.orgnih.govbldpharm.com Thiazolopyrimidines are considered bioisosteres of purines, which allows them to interact with a variety of enzymes and receptors involved in cellular signaling and proliferation. orgsyn.orgnih.gov The investigation of hybrid molecules combining the phenylacetonitrile scaffold with a thiazolopyrimidine moiety could lead to novel compounds with enhanced biological activity.
Azomethine Dyes: Azomethine compounds, also known as Schiff bases, are characterized by a carbon-nitrogen double bond. They exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. sigmaaldrich.com When conjugated with azo groups, they form azo-azomethine dyes, which have applications in both coloration and medicine. researchgate.net The diverse biological profile of azomethines suggests that derivatization of the nitrile group in this compound to form azomethine linkages could be a promising strategy for developing new bioactive molecules.
Table 2: Biological Activities of Related Compound Classes
| Compound Class | Key Biological Activities |
| Capsaicin | Analgesic, Anti-inflammatory, Antioxidant, TRPV1 agonist chemicalbook.comhmdb.caresearchgate.net |
| Thiazolopyrimidines | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral orgsyn.orgnih.govbldpharm.com |
| Azomethine Dyes | Antibacterial, Antifungal, Anticancer, Anti-inflammatory sigmaaldrich.comresearchgate.net |
Comparative Analysis of Metabolic Fates and Interactions in Research Models
The metabolic fate of a compound is a critical determinant of its biological activity, duration of action, and potential toxicity. While specific metabolic studies on this compound are not available, its metabolic pathways can be predicted based on the metabolism of its structural components and related compounds.
The metabolism of nitriles can proceed through several pathways. The nitrile group can be hydrolyzed to a carboxylic acid, which in the case of this compound would yield the corresponding phenylacetic acid derivative. Alternatively, nitriles can undergo reduction to amines or oxidation. The metabolism of acetonitrile, for example, has been shown to produce cyanide via a cytochrome P-450-dependent oxidation. nih.gov
The phenolic and methoxy groups on the phenyl ring are also susceptible to metabolic transformations. Phenolic hydroxyl groups are common sites for glucuronidation and sulfation, which are major phase II detoxification pathways that increase water solubility and facilitate excretion. The methoxy group can undergo O-demethylation, catalyzed by cytochrome P-450 enzymes, to yield a catechol structure.
Comparative Metabolism:
Capsaicin: The metabolism of capsaicin is extensive and occurs primarily in the liver. It involves hydroxylation of the alkyl side chain and O-demethylation of the methoxy group, followed by conjugation with glucuronic acid or sulfate. researchgate.netbldpharm.com
Thiazolopyrimidines: The metabolism of thiazolopyrimidines can involve oxidation of the sulfur atom, hydroxylation of the rings, and N-dealkylation, depending on the specific substituents.
Azomethine Dyes: The metabolism of azo dyes is characterized by the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and intestinal microflora. This reduction can lead to the formation of aromatic amines, some of which may be toxic or carcinogenic.
Based on this comparative analysis, the metabolism of this compound in research models is likely to involve a combination of nitrile group hydrolysis, O-demethylation of the methoxy group, and conjugation of the phenolic hydroxyl group. The relative importance of each pathway would need to be determined through in vitro and in vivo metabolic studies.
Future Directions in Chemical Compound Research
Emerging Synthetic Methodologies and Green Chemistry Approaches
There is no specific information in the available scientific literature detailing the synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. General synthetic routes for substituted phenylacetonitriles often involve the cyanation of a corresponding benzyl (B1604629) halide or the reaction of a benzaldehyde with a cyanide source. However, without experimental data, any proposed synthesis for this specific compound would be purely speculative.
The principles of green chemistry, which focus on developing sustainable and environmentally benign chemical processes, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. These approaches often emphasize the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste. While these are important future directions for chemical synthesis in general, their specific application to the production of this compound has not been documented.
Advances in Integrated Analytical and Computational Platforms
Modern analytical techniques are crucial for the characterization of chemical compounds. A combination of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), would be essential for confirming the structure and purity of this compound.
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) calculations, for example, could be used to model the compound's electronic structure, vibrational frequencies, and potential reaction mechanisms. Such in silico studies can provide valuable insights that complement experimental work. However, no such integrated analytical or computational studies have been published for this particular compound.
Untapped Biological and Biochemical Applications in Model Systems
The biological and biochemical activities of this compound have not been reported. Many phenolic and nitrile-containing compounds exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anticancer activities. Investigating the potential bioactivity of this compound in various model systems, from cell-based assays to animal models, would be a necessary first step in exploring its therapeutic potential. Without any preliminary data, its biological applications remain entirely untapped and speculative.
Development of Novel Functional Materials and Advanced Chemical Intermediates
The unique combination of hydroxyl, methoxy (B1213986), methyl, and acetonitrile (B52724) functional groups on the phenyl ring of this compound suggests it could serve as a versatile chemical intermediate. These functional groups offer multiple sites for further chemical modification, potentially leading to the synthesis of more complex molecules with desired properties.
This compound could also be explored as a building block for the development of novel functional materials. For instance, the phenolic hydroxyl group could be used for polymerization or for grafting onto surfaces to create materials with specific properties. The nitrile group can also undergo various chemical transformations. However, there is no current research to indicate that this compound has been utilized in the development of any functional materials.
Multidisciplinary Approaches in Understanding Complex Interactions and Pathways
Understanding the complex interactions of a novel compound with biological systems or its role in intricate chemical pathways requires a multidisciplinary approach. This would involve collaborations between synthetic chemists, analytical chemists, biologists, pharmacologists, and computational scientists. Such an integrated effort would be essential to fully elucidate the potential of this compound. At present, the foundational knowledge required to initiate such multidisciplinary studies is not available.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, and what factors influence reaction yields?
- Methodological Answer : Synthesis of structurally analogous acetonitrile derivatives typically involves nucleophilic substitution (e.g., replacing halogens in aryl precursors with cyano groups) or condensation reactions (e.g., Knoevenagel reactions). For example, halogenated phenyl intermediates can react with cyanide sources (e.g., KCN) under basic conditions in polar solvents like DMF or acetonitrile. Reaction yields depend on temperature control (50–80°C), catalyst selection (e.g., phase-transfer catalysts), and protecting groups for hydroxyl functionalities to prevent side reactions .
Q. What spectroscopic methods are most effective for characterizing this compound's structure?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., hydroxy stretch ~3200–3600 cm⁻¹, nitrile peak ~2240 cm⁻¹).
- NMR : ¹H NMR resolves methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxy protons (broad peak, δ 5–6 ppm). ¹³C NMR confirms nitrile carbon (δ 115–120 ppm).
- Mass Spectrometry (EI-MS) : Determines molecular weight (e.g., expected m/z ~207 for C₁₁H₁₁NO₂).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related phenolic compounds .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Follow GHS Category 2 guidelines for skin/eye irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent purity).
- Purity Validation : Use HPLC (e.g., mobile phase: methanol-acetonitrile-buffer mixtures ) to rule out impurities.
- Comparative Studies : Benchmark against analogs like 2-(3-Methoxypyridin-2-yl)acetonitrile to identify structure-activity relationships (SAR). Cross-reference PubChem bioassay data for similar scaffolds .
Q. What strategies optimize its solubility in aqueous buffers for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility without cytotoxicity.
- Derivatization : Synthesize water-soluble prodrugs (e.g., ester derivatives via acetylation).
- Surfactants : Incorporate polysorbates (e.g., Tween-80) to stabilize colloidal dispersions .
Q. What computational methods predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers to model binding to enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics.
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields during synthesis?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and reaction times.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolysis products from unprotected hydroxyl groups).
- Catalyst Optimization : Test palladium or copper catalysts for halogen-cyano substitution efficiency .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
